N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features two pyrazole rings connected by a methylene bridge, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by acids or bases and can be carried out under various conditions, including reflux or microwave-assisted synthesis . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of heterogeneous catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole rings .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit enzymes critical for the survival of the Plasmodium parasite. Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1,4-Dimethyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with potential pharmacological applications.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
VQLIDFWKSCIDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=NN2C)C)C |
Origin of Product |
United States |
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